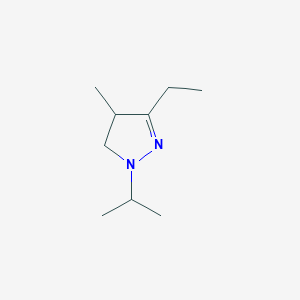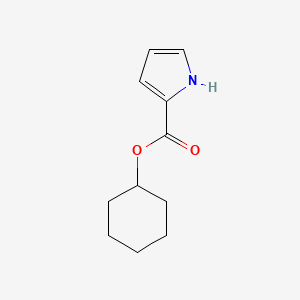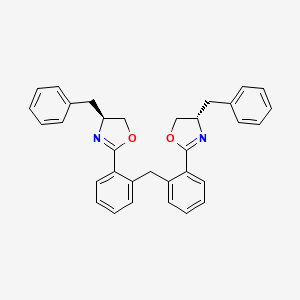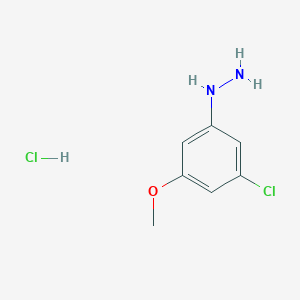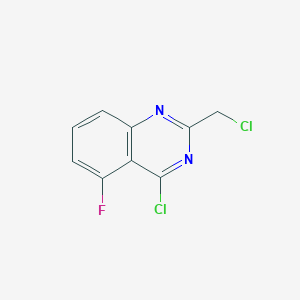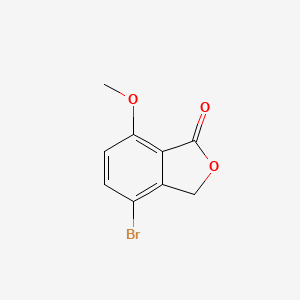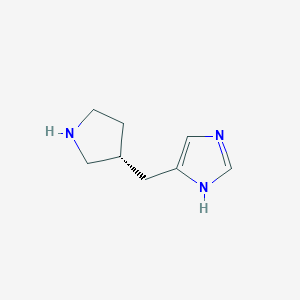
(R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a chiral compound featuring a pyrrolidine ring attached to a methyl group, which is further connected to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl halides or methyl sulfonates as alkylating agents.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and carbonyl compounds under dehydrating conditions.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine or imidazole derivatives.
科学研究应用
Chemistry
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a ligand in drug design and development.
Industry
In the industrial sector, ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- ®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
- N-[(3R)-Pyrrolidin-3-ylmethyl]acetamide
- Benzyl ®-(pyrrolidin-3-ylmethyl)carbamate hydrochloride
Uniqueness
®-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, differentiating it from other similar compounds.
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
5-[[(3R)-pyrrolidin-3-yl]methyl]-1H-imidazole |
InChI |
InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m1/s1 |
InChI 键 |
YGGBVTGACIFVRB-SSDOTTSWSA-N |
手性 SMILES |
C1CNC[C@H]1CC2=CN=CN2 |
规范 SMILES |
C1CNCC1CC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
